Cas no 1807228-11-0 (2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride)

2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride
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- インチ: 1S/C9H7Cl2NO2S/c1-6-2-3-7(5-12)9(8(6)4-10)15(11,13)14/h2-3H,4H2,1H3
- InChIKey: JLVFMYWJRPJVNU-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=CC=C(C#N)C=1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 367
- トポロジー分子極性表面積: 66.3
- XLogP3: 2.4
2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011335-1g |
2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride |
1807228-11-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chlorideに関する追加情報
Introduction to 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride (CAS No. 1807228-11-0)
2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride (CAS No. 1807228-11-0) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility as intermediates in the synthesis of more complex molecules.
The chemical formula of 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride is C10H8ClNO3S. It features a benzene ring substituted with a chloromethyl group, a cyano group, and a methyl group, along with a sulfonyl chloride functional group. The presence of these diverse functional groups imparts the compound with a range of chemical properties, making it an attractive candidate for various synthetic transformations.
In the realm of pharmaceutical research, 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride has been explored as an intermediate in the synthesis of novel drugs. The sulfonyl chloride moiety can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These derivatives have shown promise in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride in the synthesis of a series of sulfonamide derivatives with potent antitumor activity. The researchers found that these compounds exhibited selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. This finding underscores the potential of 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride as a valuable building block in drug discovery efforts.
Beyond its pharmaceutical applications, 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride has also found utility in materials science. The compound's reactivity and functional versatility make it suitable for the preparation of advanced materials with tailored properties. For instance, it can be used to synthesize polymers with enhanced mechanical strength and thermal stability, which are crucial for applications in electronics and aerospace industries.
In addition to its synthetic applications, the physical and chemical properties of 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride have been extensively studied. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as dichloromethane and acetone. Its melting point is reported to be around 95°C, and it decomposes at higher temperatures due to the instability of the sulfonyl chloride group.
The synthesis of 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride can be achieved through several routes, but one common method involves the reaction of 2-chloromethyl-6-cyano-3-methylbenzenesulfonic acid with thionyl chloride. This process yields high purity product with good yields, making it an efficient approach for large-scale production.
Safety considerations are paramount when handling 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride. As with other sulfonyl chlorides, it is important to use appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat to prevent skin contact and inhalation. Additionally, reactions involving this compound should be conducted under inert conditions to minimize side reactions and ensure product quality.
In conclusion, 2-Chloromethyl-6-cyano-3-methylbenzenesulfonyl chloride (CAS No. 1807228-11-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an invaluable intermediate for synthesizing complex molecules with diverse functionalities. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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